

Application Notes: (2- [(Methylamino)sulfonyl]phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2- [(Methylamino)sulfonyl]phenyl)bor onic acid
Cat. No.:	B1421301

[Get Quote](#)

Introduction: A Privileged Scaffold Component in Modern Drug Discovery

(2-[(Methylamino)sulfonyl]phenyl)boronic acid (CAS 1256355-60-3) has emerged as a crucial building block for medicinal chemists, particularly in the synthesis of targeted therapies. Its utility lies in the unique combination of a reactive boronic acid handle, ideal for palladium-catalyzed cross-coupling reactions, and an ortho-N-methylsulfonamide group. This sulfonamide moiety is not merely a passive substituent; it imparts specific physicochemical properties and can engage in critical hydrogen bonding interactions within enzyme active sites, making it a key pharmacophoric element.

Historically, the use of boronic acids in medicinal chemistry was approached with caution, but the approval of drugs like bortezomib (Velcade®) demystified concerns over toxicity and highlighted their therapeutic potential.^{[1][2]} Today, boronic acids are recognized for their versatile reactivity, stability, and relatively low toxicity, often degrading to boric acid, which can be eliminated by the body. This reagent, **(2-[(Methylamino)sulfonyl]phenyl)boronic acid**, is particularly significant in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.^{[3][4][5]}

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis.

Property	Value	Source
CAS Number	1256355-60-3	N/A
Molecular Formula	C ₇ H ₁₀ BNO ₄ S	[6]
Molecular Weight	215.04 g/mol	[6]
Appearance	Typically a white to off-white solid	Supplier Data
Storage	Store at 4°C, protect from light and moisture	[7]

Handling & Stability Insights: Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. While this often does not impede reactivity in Suzuki-Miyaura couplings (as the boroxine can re-hydrolyze *in situ*), it can affect stoichiometry. For precise reactions, it is advisable to use the reagent as fresh as possible or to verify its purity. Furthermore, like many boronic acids, it can be unstable under certain conditions.[8] Protecting the boronic acid as a diethanolamine complex can form air- and water-stable crystalline solids that can be used directly in some coupling reactions.[8]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of **(2-[(Methylamino)sulfonyl]phenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, a cornerstone of modern synthetic chemistry.[9][10][11] This reaction enables the efficient construction of biaryl or aryl-heteroaryl scaffolds, which are common motifs in biologically active molecules.

Mechanistic Rationale & Causality

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[11]

```
// Nodes Pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"];  
OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF",  
fontcolor="#202124"]; PdII [label="Ar1-Pd(II)-X\nComplex", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled,  
fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="Ar2B(OH)3]-\nActivated  
Boronate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K2CO3)",  
shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Ar2 [label="Ar1-Pd(II)-  
Ar2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim  
[label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF",  
fontcolor="#202124"]; Product [label="Ar1-Ar2\nCoupled Product", shape=cds, style=filled,  
fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar1-X\n(Aryl Halide)", shape=cds,  
style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar2-B(OH)2\n(Our  
Reagent)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];  
  
// Edges Pd0 -> OxAdd [label=" "]; ArylHalide -> OxAdd [label=" "]; OxAdd -> PdII [label=" "];  
PdII -> Transmetal [label=" "]; Boronate -> Transmetal [label=" "]; Transmetal -> PdII_Ar2  
[label=" "]; PdII_Ar2 -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0  
[label=" Catalyst\nRegenerated"]; BoronicAcid -> Boronate [style=dashed]; Base -> Boronate  
[label=" Activation", style=dashed]; } dot  
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
```

The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.
- Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex from the boronic acid.^[9]
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.^[11]

The ortho-sulfonamide group in **(2-[(Methylamino)sulfonyl]phenyl)boronic acid** can influence the reaction through steric and electronic effects, potentially affecting the rate and efficiency of the coupling compared to simpler phenylboronic acids.

Case Study: Synthesis of PARP-1 Inhibitors

This reagent is a key intermediate in the synthesis of potent PARP-1 inhibitors.^[3] PARP inhibitors are a targeted cancer therapy effective against tumors with mutations in BRCA1 or BRCA2 genes, an example of "synthetic lethality".^{[5][12]} The N-methylsulfonamide group is often incorporated to form critical interactions in the nicotinamide (NI) binding site of the PARP enzyme.^[5]

```
// Nodes start [label="Reactants:\n(2-[(Methylamino)sulfonyl]phenyl)boronic acid\n+ Heterocyclic Halide (e.g., Bromide)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base, Solvent)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up &\nExtraction", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(e.g., Column Chromatography)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterize [label="Characterization\n(NMR, LC-MS)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Biaryl Intermediate\n(Core of PARP Inhibitor)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]];
```

```
// Edges start -> reaction; reaction -> workup [label=" After reaction completion"]; workup -> purify; purify -> characterize; characterize -> product; } dot
```

Caption: General workflow for synthesizing a biaryl PARP inhibitor core.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of **(2-[(Methylamino)sulfonyl]phenyl)boronic acid** with a generic heteroaryl bromide. Researchers must adapt conditions based on the specific substrates used.

Materials:

- **(2-[(Methylamino)sulfonyl]phenyl)boronic acid** (1.2 equiv)
- Heteroaryl bromide (1.0 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.03 equiv)
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 equiv)

- 1,4-Dioxane (Anhydrous)
- Water (Degassed)
- Nitrogen or Argon gas supply

Procedure:

- **Vessel Preparation:** To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), **(2-[(Methylamino)sulfonyl]phenyl)boronic acid** (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
- **Solvent Addition:** Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration is typically 0.1 M with respect to the limiting reagent (the heteroaryl bromide).
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time depend on the reactivity of the coupling partners.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and water.
 - Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Self-Validation and Troubleshooting:

- No Reaction: Ensure the catalyst is active and the atmosphere is truly inert. Check for impurities in starting materials that could poison the catalyst. Ensure the base is anhydrous and of sufficient strength.
- Low Yield: The boronic acid may have degraded to its boroxine. Consider using a larger excess (e.g., 1.5 equiv). The choice of ligand, solvent, and base can dramatically impact yield and should be screened for challenging substrates.[9][13]
- Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid, rather than a large excess, can mitigate this.

Conclusion

(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a high-value, versatile reagent in medicinal chemistry. Its primary role as a coupling partner in the Suzuki-Miyaura reaction allows for the straightforward synthesis of complex biaryl structures. The embedded N-methylsulfonamide functionality is a key pharmacophoric element, particularly in the design of PARP inhibitors, providing both structural rigidity and crucial hydrogen bonding capabilities. The protocols and insights provided herein serve as a guide for researchers to effectively utilize this compound in the synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - (2-[(methylamino)sulfonyl]phenyl)boronic acid (C7H10BNO4S) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: (2-[(Methylamino)sulfonyl]phenyl)boronic acid in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1421301#use-of-2-methylamino-sulfonyl-phenyl-boronic-acid-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com